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Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822 Get Quote

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzaldehyde

Abstract
5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a

pivotal intermediate in modern synthetic chemistry. Its unique substitution pattern—featuring an

aldehyde functional group, a bromine atom, and two fluorine atoms—renders it a versatile

building block for constructing complex molecular architectures. The strategic placement of

these groups allows for orthogonal chemical transformations and fine-tuning of steric and

electronic properties in target molecules. This guide provides a comprehensive overview of the

core physical, chemical, and spectroscopic properties of 5-Bromo-2,4-difluorobenzaldehyde
(CAS No. 473416-91-0), offering insights for researchers and drug development professionals

who utilize this reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced

materials.

Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful

experimental work. The structural and electronic features of 5-Bromo-2,4-
difluorobenzaldehyde dictate its reactivity and physical behavior.

Key Identifiers:

IUPAC Name: 5-bromo-2,4-difluorobenzaldehyde
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CAS Number: 473416-91-0[1]

Molecular Formula: C₇H₃BrF₂O[1][2]

Molecular Weight: 221.00 g/mol [1][2][3]

Canonical Identifiers:

SMILES: O=CC1=CC(Br)=C(F)C=C1F[1]

InChI Key: While not explicitly found for this specific isomer in the search results, the InChI

key for a similar compound, 5-Bromo-2-fluorobenzaldehyde, is MMFGGDVQLQQQRX-

UHFFFAOYSA-N[4][5]. The InChI key for the target compound would be unique.

The molecule's structure features a benzene ring substituted at position 1 with an aldehyde

group, at positions 2 and 4 with fluorine atoms, and at position 5 with a bromine atom. The two

fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the

aldehyde and the aromatic ring. The bromine atom provides a reactive handle for cross-

coupling reactions, a cornerstone of modern medicinal chemistry.

Caption: Molecular structure of 5-Bromo-2,4-difluorobenzaldehyde.

Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction

conditions, purification methods, and storage protocols. The data below has been consolidated

from chemical supplier databases.
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Property Value Source

Purity ≥97% ChemScene[1]

Appearance
Not specified; likely a solid or

oil
-

Boiling Point
Data not available in provided

sources
-

Melting Point
Data not available in provided

sources
-

Topological Polar Surface Area

(TPSA)
17.07 Å² ChemScene[1]

LogP (Octanol-Water Partition

Coeff.)
2.5398 ChemScene[1]

Hydrogen Bond Acceptors 1 ChemScene[1]

Hydrogen Bond Donors 0 ChemScene[1]

Rotatable Bonds 1 ChemScene[1]

Field Insights:

The TPSA and LogP values are particularly important in drug discovery. A TPSA of 17.07 Å²

is very low, suggesting excellent potential for cell membrane permeability. The LogP value of

~2.54 indicates moderate lipophilicity, a desirable characteristic for many drug candidates to

balance solubility and membrane penetration.

The absence of hydrogen bond donors and only one acceptor simplifies its intermolecular

interactions, primarily dominated by dipole-dipole forces and van der Waals interactions.

Spectroscopic and Analytical Characterization
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. A

multi-technique approach is required for unambiguous characterization. Spectroscopic data for

5-Bromo-2,4-difluorobenzaldehyde is available from various commercial and public

databases.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are

essential. ¹H NMR will confirm the presence and coupling of the two aromatic protons. ¹⁹F

NMR is crucial for verifying the fluorine environments, and ¹³C NMR will identify the seven

unique carbon atoms, including the characteristic aldehyde signal (~185-195 ppm).

Mass Spectrometry (MS): MS analysis will confirm the molecular weight (221.00 g/mol ). The

isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major

peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a

monobrominated compound.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption

band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹. C-F and C-Br

stretching bands will also be present.
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Caption: Standard analytical workflow for reagent qualification.

Safety, Handling, and Storage
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Proper handling and storage are paramount for ensuring lab safety and maintaining the

integrity of the reagent. Although a specific Safety Data Sheet (SDS) for the 2,4-difluoro isomer

was not found, data for the closely related 5-bromo-2-fluorobenzaldehyde provides a strong

basis for handling procedures.

Hazard Identification (based on related isomers):

Signal Word: Warning[5]

Hazard Statements:

H315: Causes skin irritation.[7][8]

H319: Causes serious eye irritation.[7][8]

H335: May cause respiratory irritation.[7][8]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Recommended Storage and Handling:

Storage: Store at 4°C under a dry, inert atmosphere (e.g., nitrogen).[1] Moisture and air

sensitivity can lead to oxidation of the aldehyde group.

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and

a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5][8]

Utility in Chemical Synthesis
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5-Bromo-2,4-difluorobenzaldehyde is not an end product but a valuable intermediate. Its

synthetic value comes from the ability to selectively manipulate its functional groups.

Aldehyde Group: Serves as an electrophilic site for nucleophilic additions, reductive

aminations (to form substituted benzylamines), Wittig reactions (to form alkenes), and

oxidations (to form benzoic acids).

Bromine Atom: Acts as a leaving group in transition-metal-catalyzed cross-coupling reactions

such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the

introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position.

Fluorine Atoms: The two fluorine atoms are generally unreactive but significantly modulate

the electronic properties of the ring, making it more electron-deficient. This influences the

reactivity of the other functional groups and can enhance the biological activity and metabolic

stability of the final products.[9]

Aldehyde Reactions Bromine Reactions
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Caption: Key synthetic transformations of 5-Bromo-2,4-difluorobenzaldehyde.
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5-Bromo-2,4-difluorobenzaldehyde is a highly functionalized building block with significant

potential for synthetic applications. Its physicochemical properties, particularly its moderate

lipophilicity and low polar surface area, make it an attractive starting point for the design of

bioactive molecules. A thorough understanding of its physical properties, spectroscopic

signatures, and handling requirements, as detailed in this guide, is essential for its safe and

effective use in the research and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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